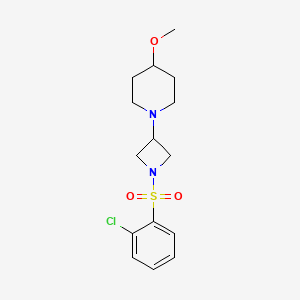

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Description

This compound features a piperidine core substituted with a 4-methoxy group and an azetidine ring connected via a 2-chlorophenyl sulfonyl group. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors involved in neurological, antimicrobial, or anticancer pathways .

Propriétés

IUPAC Name |

1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-21-13-6-8-17(9-7-13)12-10-18(11-12)22(19,20)15-5-3-2-4-14(15)16/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJPPDTTZITFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it may serve as a lead compound for the development of new drugs targeting specific biological pathways. In biology, it can be used as a tool to study the effects of chemical modifications on biological systems. Industrial applications may include its use as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

Piperidinones (e.g., ) introduce ketone functionalities that may enhance hydrogen bonding but reduce metabolic stability compared to sulfonamides .

Substituent Effects: The 2-chlorophenyl sulfonyl group in the target compound likely provides stronger electron-withdrawing effects and hydrophobic interactions than methoxyphenyl () or trimethoxyphenyl () substituents, favoring receptor binding .

Biological Activity Trends :

- Piperidine derivatives with aryl sulfonyl groups (e.g., ) show enhanced selectivity for enzymes like kinases or proteases due to steric and electronic effects .

- 4-Methoxy on piperidine (target compound) may improve blood-brain barrier penetration compared to bulkier substituents (e.g., 5-isopropyl in ) .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of azetidine with 2-chlorophenyl sulfonyl chloride, followed by coupling to 4-methoxypiperidine—a strategy analogous to ’s NaBH3CN-mediated reductive amination .

- Pharmacokinetic Advantages : The 2-chlorophenyl sulfonyl group may confer higher metabolic stability than acetylated or ketone-containing analogs (e.g., ), as sulfonamides resist esterase-mediated hydrolysis .

- Unresolved Contradictions: While and emphasize the role of aryl groups in bioactivity, the target compound’s smaller azetidine ring may reduce off-target effects compared to bis-aryl piperidinones .

Activité Biologique

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Azetidine ring : Known for its role in medicinal chemistry.

- Piperidine moiety : Associated with various pharmacological effects.

- Chlorophenyl and sulfonyl groups : These enhance the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has been tested against various bacterial and fungal strains, showing promising results. It demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as caspase-3, which is crucial in apoptosis pathways. This suggests potential applications in cancer treatment .

- Binding Affinity Studies : Interaction studies reveal that the compound binds to specific receptors or enzymes, elucidating its mechanism of action and identifying potential therapeutic targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized derivatives, revealing that compounds with similar moieties exhibited varying degrees of activity against multiple bacterial strains. The most active derivatives had IC50 values indicating strong inhibitory effects against urease and acetylcholinesterase .

- Cancer Research : The compound's ability to inhibit caspase-3 was highlighted in research focusing on apoptosis regulation in cancer cells. This suggests that it may be a candidate for further development in cancer therapies .

- In Silico Studies : Docking studies have provided insights into the interactions between the compound and amino acids in target proteins, enhancing the understanding of its pharmacological effectiveness .

Data Tables

| Activity Type | Tested Strains/Targets | Results |

|---|---|---|

| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |

| Enzyme Inhibition | Caspase-3, Acetylcholinesterase | Significant inhibitory effects |

| Binding Affinity | Various receptors | Strong binding interactions noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.